molecular formula C18H20BrNO B11173495 2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide

Cat. No.: B11173495
M. Wt: 346.3 g/mol
InChI Key: YDWBWZBUCBZOIW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a butan-2-ylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide typically involves the reaction of 4-bromoaniline with 4-(butan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 4-bromo-phenol derivatives.

    Reduction: Formation of 2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]amine.

    Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]methanamine
  • **2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]ethanamide
  • **2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]propanamide

Uniqueness

2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide is unique due to its specific combination of bromophenyl and butan-2-ylphenyl groups attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-butan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H20BrNO/c1-3-13(2)15-6-10-17(11-7-15)20-18(21)12-14-4-8-16(19)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,20,21)

InChI Key

YDWBWZBUCBZOIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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